molecular formula C13H24N2O4 B1458184 (S)-1-Cyclohexyl-3-methyl-piperazine oxalate CAS No. 1187931-05-0

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No.: B1458184
CAS No.: 1187931-05-0
M. Wt: 272.34 g/mol
InChI Key: YDHMUFNOZYBUFH-PPHPATTJSA-N
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Description

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexyl group and a methyl group attached to the piperazine ring, with the oxalate serving as a counterion

Biochemical Analysis

Biochemical Properties

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the degradation of oxalate . These interactions are crucial for the regulation of oxalate levels in biological systems. Additionally, this compound may bind to certain proteins, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and the regulation of autophagy in renal epithelial cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to changes in cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can impact cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which catalyze the degradation of oxalate into carbon dioxide and formic acid . These interactions are essential for maintaining oxalate homeostasis and preventing the accumulation of toxic oxalate levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via oxalate transporters, which facilitate its uptake and distribution within cells . Additionally, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be localized to specific organelles, such as mitochondria and lysosomes, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexyl-3-methyl-piperazine oxalate typically involves the following steps:

    Formation of (S)-1-Cyclohexyl-3-methyl-piperazine: This can be achieved through the reaction of cyclohexylamine with 3-methylpiperazine under controlled conditions.

    Oxalate Formation: The resulting (S)-1-Cyclohexyl-3-methyl-piperazine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides of (S)-1-Cyclohexyl-3-methyl-piperazine.

    Reduction: Secondary amines derived from the reduction of the piperazine ring.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-Cyclohexyl-3-methyl-piperazine oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpiperazine: Lacks the methyl group present in (S)-1-Cyclohexyl-3-methyl-piperazine oxalate.

    3-Methylpiperazine: Lacks the cyclohexyl group.

    1-Cyclohexyl-4-methylpiperazine: Similar structure but with the methyl group at a different position.

Uniqueness

This compound is unique due to the specific arrangement of the cyclohexyl and methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-1-cyclohexyl-3-methylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;3-1(4)2(5)6/h10-12H,2-9H2,1H3;(H,3,4)(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHMUFNOZYBUFH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2CCCCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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